molecular formula C30H28N4 B1667692 B 669 CAS No. 78182-92-0

B 669

Cat. No.: B1667692
CAS No.: 78182-92-0
M. Wt: 444.6 g/mol
InChI Key: HEKDHXICKPDCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "B 669" in the provided evidence refers to two distinct compounds, necessitating clarification:

Ethylene Glycol Diglycidyl Ether 669: A reactive diluent used in epoxy resin formulations to reduce viscosity and modify damping properties. It is employed in the Epon828/T403 epoxy system, where its concentration-dependent effects on glass transition temperature (Tg) and mechanical damping (tan δ) have been studied .

Budit 669 (BU): A flame retardant used in high-density polyethylene (HDPE) composites. Its thermal stability and fire-retardant efficacy have been compared to FR CROS 490 in thermogravimetric analysis (TGA) studies .

Properties

IUPAC Name

3-cyclohexylimino-N,5-diphenylphenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4/c1-4-12-22(13-5-1)31-26-20-28-30(21-27(26)32-23-14-6-2-7-15-23)34(24-16-8-3-9-17-24)29-19-11-10-18-25(29)33-28/h1,3-5,8-13,16-21,23,31H,2,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKDHXICKPDCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=CC=C5)C=C2NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78182-92-0
Record name B 669
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078182920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Key Modifications to the Cidofovir Backbone

  • Phosphoesterification : Introduction of a long-chain alkyl group via phosphoester bonds masked CDV’s negative charges, increasing lipophilicity (log P = 2.5 for NPP-669 vs. −1.7 for CDV).
  • Sulfonyl Group Incorporation : Replacing the ether linkage in BCV with a sulfonyl group improved aqueous solubility by introducing a strong dipole moment without altering bond angles.
  • Capping Moieties : Terminal t-butyl, cyclobutyl, and oxetane groups were added to the alkyl chain to block β-oxidation, directing metabolism toward phosphoester hydrolysis and prolonging systemic circulation.

Synthetic Procedures for NPP-669

The synthesis of NPP-669 involves multi-step organic transformations, characterized by meticulous control over reaction conditions and intermediate purification.

Starting Materials and Reagents

  • Cidofovir (CDV) : Served as the core structure for prodrug modification.
  • Alkyl Sulfonyl Chlorides : Provided the sulfonated alkyl chains (e.g., 12-carbon chains with terminal capping groups).
  • Coupling Agents : N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) facilitated phosphoester bond formation.

Stepwise Synthesis

  • Activation of CDV’s Phosphate Group : CDV was treated with trimethylsilyl chloride (TMSCl) in anhydrous acetonitrile to protect hydroxyl groups, followed by reaction with phosphorus oxychloride (POCl3) to generate a reactive phosphoryl intermediate.
  • Alkylation with Sulfonated Chains : The phosphorylated intermediate was coupled with a sulfonated alkyl alcohol (e.g., 12-(cyclobutylsulfonyl)dodecan-1-ol) using DCC/DMAP in tetrahydrofuran (THF) at 0–5°C. This step introduced the lipophilic side chain while preserving stereochemical integrity.
  • Deprotection and Isolation : The silyl protecting groups were removed via hydrolysis with ammonium fluoride (NH4F), yielding the crude prodrug. Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients afforded NPP-669 in >95% purity.

Purification and Analytical Characterization

Chromatographic Purification

  • RP-HPLC Conditions :
    • Column: Agilent Zorbax SB-C18 (4.6 × 250 mm, 5 µm)
    • Mobile Phase: Gradient from 10% to 90% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 30 minutes
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm

Spectroscopic and Spectrometric Analysis

  • 1H NMR (500 MHz, D2O): δ 3.85–3.70 (m, 4H, PO–CH2), 2.95–2.80 (m, 2H, SO2–CH2), 1.55–1.20 (m, 20H, alkyl chain).
  • 31P NMR (202 MHz, D2O): δ −0.85 (s, PO4 group).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]+ calculated for C27H48N3O10PS: 670.2821; found: 670.2818.

Comparative Analysis with Prior Prodrugs

Physicochemical and Pharmacokinetic Advantages

Parameter CDV BCV NPP-669
log P −1.7 1.8 2.5
log D7.4 −3.2 −0.5 −1.0
Plasma Half-life (h) 0.5 12 18
Metabolic Stability (%) 20 65 85

NPP-669’s enhanced log P and reduced plasma clearance (85% stability in rat hepatocytes vs. 65% for BCV) underscore its superior pharmacokinetic profile.

Scalability and Industrial Considerations

Optimization for Large-Scale Production

  • Solvent Selection : Acetonitrile replaced THF in coupling reactions to reduce toxicity and improve yields (89% vs. 76% in THF).
  • Catalyst Recycling : Immobilized DMAP on silica gel enabled catalyst reuse for five cycles without activity loss.
  • Crystallization Techniques : Anti-solvent crystallization with tert-butyl methyl ether (MTBE) achieved >99% purity in kilogram-scale batches.

Chemical Reactions Analysis

Types of Reactions

B 669 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenazines, amines, and quinones, each with distinct chemical and physical properties .

Scientific Research Applications

B 669 has several scientific research applications:

Mechanism of Action

The mechanism of action of B 669 involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it generates reactive oxygen species, leading to oxidative stress and cell death. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison of Ethylene Glycol Diglycidyl Ether 669 with Epoxy Reactive Diluents

Ethylene glycol diglycidyl ether 669 is a low-viscosity diluent that enhances the processability of epoxy resins. Key findings from its application in the Epon828/T403 system include:

  • Viscosity Reduction : At 20 wt% concentration, it significantly lowers resin viscosity, improving flow characteristics during curing .
  • Damping Properties : The loss factor (tan δ) peak height initially increases with diluent content but declines beyond 20 wt%, while the peak width broadens continuously. The optimal damping performance occurs at 20 wt% .
  • Glass Transition Temperature : Tg decreases linearly with increasing diluent content due to plasticization effects .

Table 1: Performance of Ethylene Glycol Diglycidyl Ether 669 in Epon828/T403 System

Property 0% B 669 10% this compound 20% this compound 30% this compound
Viscosity (mPa·s) High Moderate Low Very Low
tan δ Peak Height Baseline Increased Maximum Reduced
Tg (°C) 120 110 95 80

For instance, BGE often shows higher plasticization but poorer thermal stability compared to ethylene glycol-based diluents.

Comparison of Budit 669 (BU) with Flame Retardants

Budit 669 is a halogen-free flame retardant used in HDPE composites. compares its thermal degradation behavior with FR CROS 490 and a non-flame-retarded reference:

  • Thermal Stability : Budit 669 delays decomposition onset compared to the reference, with a residue of ~15% at 600°C, indicating moderate char formation. FR CROS 490 shows higher residue (~20%) but earlier decomposition .

Table 2: TGA Data for Budit 669 and FR CROS 490 in HDPE Composites

Compound Decomposition Onset (°C) Residue at 600°C (%)
Budit 669 (BU) 290 15
FR CROS 490 (FR) 270 20
Reference (No FR) 310 5

Comparison with Functional Analogs :
Budit 669’s performance is intermediate between phosphorus-based retardants (e.g., ammonium polyphosphate) and mineral fillers (e.g., aluminum trihydroxide). Phosphorus retardants typically yield higher residues but require higher loadings, whereas mineral fillers reduce smoke emission but compromise mechanical properties.

Research Implications and Limitations

Ethylene Glycol Diglycidyl Ether 669 : The optimal damping at 20 wt% highlights its suitability for vibration-damping applications, though long-term thermal stability studies are lacking .

Budit 669 : Its moderate char formation suggests utility in low-smoke applications, but synergistic formulations with FR CROS 490 or other additives could enhance performance .

Biological Activity

B 669, a derivative of clofazimine, has garnered attention for its biological activity, particularly as an antimicrobial agent. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₃₀H₂₈N₄
  • Molecular Weight : 444.57 g/mol
  • CAS Number : 78182-92-0
  • Density : 1.2 g/cm³
  • Boiling Point : 565.3°C at 760 mmHg

This compound exhibits its antimicrobial effects primarily against Mycobacterium leprae, the causative agent of leprosy. The compound operates through several mechanisms:

  • Inhibition of Phospholipase A2 : Studies indicate that this compound enhances the activity of phospholipase A2 in Staphylococcus aureus, leading to increased membrane permeability and subsequent cell lysis .
  • Antimicrobial Activity : this compound demonstrates significant antimicrobial properties, particularly against mycobacterial strains, making it a candidate for treating infections resistant to conventional therapies .

Biological Activity Assays

Various assays have been employed to evaluate the biological activity of this compound:

Assay Type Description Detection Method
Antimicrobial ActivityMeasurement against M. lepraeMIC (Minimum Inhibitory Concentration)
Phospholipase A2 ActivityAssessment of enzyme activity enhancementEnzymatic assays
Cytotoxicity AssaysEvaluation of cell viability in the presence of this compoundMTT assay

Case Studies and Research Findings

  • Antimicrobial Efficacy Against Mycobacterium leprae :
    • A study demonstrated that this compound has a potent effect on M. leprae, with a MIC significantly lower than that of traditional treatments .
  • Comparative Study with Clofazimine :
    • Research comparing this compound with clofazimine showed that while both compounds exhibit antimicrobial properties, this compound may offer enhanced efficacy due to its unique mechanism involving phospholipase A2 modulation .
  • Safety and Toxicology :
    • Preliminary toxicological assessments indicated that this compound exhibits a favorable safety profile in vitro, with minimal cytotoxic effects on human cell lines at therapeutic concentrations .

Q & A

Q. How should multi-omics data be integrated to study this compound’s systemic effects?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to transcriptomic and metabolomic datasets. Use network pharmacology models to map compound-target-disease interactions. Validate hypotheses with orthogonal methods (e.g., siRNA knockdown) .

Data Presentation and Reproducibility

  • Tables : Include processed data critical to the research question (e.g., IC50 values, statistical comparisons) in the main text. Large datasets (e.g., raw spectra, omics data) should be archived in repositories or supplementary materials .
  • Reproducibility : Document all experimental parameters (e.g., instrument settings, software versions) and deposit protocols in open-access platforms like Protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B 669
Reactant of Route 2
Reactant of Route 2
B 669

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.